4-(((1-Methyl-1h-tetrazol-5-yl)thio)methyl)piperidine
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Overview
Description
4-(((1-Methyl-1h-tetrazol-5-yl)thio)methyl)piperidine is a compound that features a piperidine ring substituted with a methylthio group linked to a tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((1-Methyl-1h-tetrazol-5-yl)thio)methyl)piperidine typically involves the nucleophilic substitution reaction of piperidine with 1-methyl-1H-tetrazole-5-thiol. The reaction is carried out under mild conditions, often using a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, facilitating its nucleophilic attack on the piperidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and purification techniques such as recrystallization or chromatography are crucial for obtaining high-quality products .
Chemical Reactions Analysis
Types of Reactions
4-(((1-Methyl-1h-tetrazol-5-yl)thio)methyl)piperidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The tetrazole ring can be reduced under specific conditions, although this is less common.
Substitution: The methylthio group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation.
Substitution: Sodium hydride, potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(((1-Methyl-1h-tetrazol-5-yl)thio)methyl)piperidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(((1-Methyl-1h-tetrazol-5-yl)thio)methyl)piperidine involves its interaction with specific molecular targets. The tetrazole moiety can mimic carboxylic acids, allowing it to bind to enzymes and receptors. This binding can inhibit or modulate the activity of these targets, leading to various biological effects. The sulfur atom in the thioether linkage can also participate in redox reactions, further influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-tetrazole-5-thiol: Shares the tetrazole moiety but lacks the piperidine ring.
Piperidine derivatives: Compounds with similar piperidine structures but different substituents.
Uniqueness
4-(((1-Methyl-1h-tetrazol-5-yl)thio)methyl)piperidine is unique due to the combination of the tetrazole and piperidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C8H15N5S |
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Molecular Weight |
213.31 g/mol |
IUPAC Name |
4-[(1-methyltetrazol-5-yl)sulfanylmethyl]piperidine |
InChI |
InChI=1S/C8H15N5S/c1-13-8(10-11-12-13)14-6-7-2-4-9-5-3-7/h7,9H,2-6H2,1H3 |
InChI Key |
ZWLORLPXGKGKAE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=N1)SCC2CCNCC2 |
Origin of Product |
United States |
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